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CGP71683 Hydrochloride Technical Support Center

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Compound of Interest		
Compound Name:	CGP71683 hydrochloride	
Cat. No.:	B606631	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of **CGP71683 hydrochloride**. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of **CGP71683 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: I am seeing conflicting solubility information for **CGP71683 hydrochloride** in DMSO from different suppliers. What is the correct solubility?

A1: It is a common observation that solubility data for **CGP71683 hydrochloride** in DMSO varies between suppliers, with reported values ranging from ≥ 2.67 mg/mL to 160 mg/mL.[1][2] This discrepancy can arise from differences in the crystalline form of the compound, purity, and the experimental conditions used to determine solubility. For best results, it is recommended to perform small-scale solubility tests with your specific batch of the compound before preparing a large stock solution.

Q2: My **CGP71683 hydrochloride** is not dissolving completely, or it precipitated out of solution upon storage. What should I do?



A2: If you experience incomplete dissolution or precipitation, consider the following troubleshooting steps:

- Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of **CGP71683 hydrochloride**.[2][3] Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
- Gentle warming: Gently warm the solution to aid dissolution.
- Sonication: Use an ultrasonic bath to help break up any clumps and enhance dissolution.[2]
- Proper storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[2] For long-term storage, -80°C is recommended.[2]

Q3: Can I dissolve **CGP71683 hydrochloride** in water or ethanol for my in vitro experiments?

A3: **CGP71683 hydrochloride** is reported to be insoluble in water and ethanol.[3][4] Therefore, these solvents are not recommended for preparing stock solutions. DMSO is the most commonly used solvent for in vitro studies.

Q4: How should I prepare **CGP71683 hydrochloride** for in vivo animal studies?

A4: Direct injection of a DMSO stock solution is not recommended for animal studies due to potential toxicity. It is necessary to prepare a formulation in a vehicle suitable for in vivo administration. Several formulations have been reported, often involving a co-solvent system. Please refer to the detailed protocols in the "Experimental Protocols" section below.

Solubility Data

The following tables summarize the reported solubility of **CGP71683 hydrochloride** in various solvents.

Table 1: Solubility in Common Solvents



Solvent	Reported Solubility (mg/mL)	Reported Solubility (mM)	Source(s)
DMSO	≥ 2.67 to 160	≥ 5.21 to 312.46	[1][2][3]
Water	Insoluble	Insoluble	[3][4]
Ethanol	Insoluble	Insoluble	[3][4]

Table 2: Formulations for In Vivo Use

Formulation Components	Final Concentration of CGP71683	Source(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.67 mg/mL (≥ 5.21 mM)	[2]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.67 mg/mL (≥ 5.21 mM)	[2]
10% DMSO, 90% Corn Oil	≥ 2.67 mg/mL (≥ 5.21 mM)	[2]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O	5 mg/mL (9.76 mM)	[3]

Experimental Protocols

This section provides detailed methodologies for preparing solutions of **CGP71683 hydrochloride**.

- 1. Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
- Materials:
 - o CGP71683 hydrochloride (Molecular Weight: 512.07 g/mol)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes or vials



• Procedure:

- Weigh out 5.12 mg of CGP71683 hydrochloride powder.
- Add 1 mL of anhydrous DMSO to the powder.
- Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube or sonicate for brief periods.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
- 2. Preparation of a Formulation for In Vivo Intraperitoneal (i.p.) Injection
- Materials:
 - CGP71683 hydrochloride
 - Anhydrous DMSO
 - PEG300
 - Tween-80
 - Sterile Saline (0.9% NaCl)
- Procedure (to prepare 1 mL of a 2.67 mg/mL solution):
 - Prepare a 26.7 mg/mL stock solution of CGP71683 hydrochloride in anhydrous DMSO.
 - In a sterile tube, add 100 μL of the 26.7 mg/mL DMSO stock solution.
 - Add 400 μL of PEG300 and mix thoroughly.
 - \circ Add 50 μ L of Tween-80 and mix until the solution is clear.
 - Add 450 μL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

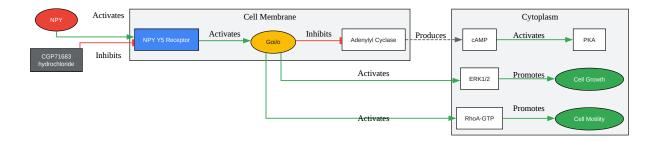


The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5%
 Tween-80, and 45% saline.[2]

Visualizations

Signaling Pathway of the NPY Y5 Receptor

CGP71683 hydrochloride is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, which is a G-protein coupled receptor (GPCR). Upon activation by NPY, the Y5 receptor can initiate several downstream signaling cascades.



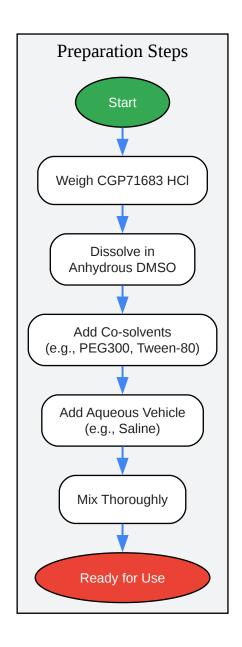
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Caption: NPY Y5 receptor signaling pathway.

Experimental Workflow: Preparing an In Vivo Formulation

The following diagram outlines the general workflow for preparing a **CGP71683 hydrochloride** formulation for in vivo use.





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